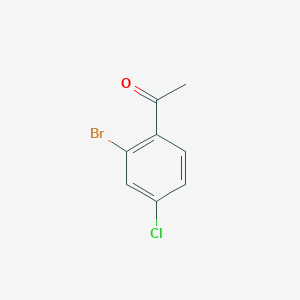

1-(2-Bromo-4-chlorophenyl)ethanone

Overview

Description

1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to yellow solid or liquid, depending on its purity and storage conditions . This compound is often used in various chemical syntheses and has significant applications in scientific research and industry.

Preparation Methods

1-(2-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature, yielding the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for larger-scale production.

Chemical Reactions Analysis

Key Structural Features and Reactivity

1-(2-Bromo-4-chlorophenyl)ethanone (C₈H₆BrClO) has a molecular weight of 233.49 g/mol and a melting point of 44°C . The bromine and chlorine substituents at positions 2 and 4 of the phenyl ring create a reactive environment, while the ketone group (C=O) enhances electrophilicity. These features make the compound susceptible to nucleophilic attacks and electrophilic substitutions.

Nucleophilic Substitution

The bromine atom (Br) at the 2-position undergoes nucleophilic substitution with thiourea, hydroxide ions, or other nucleophiles under basic conditions. This reaction replaces Br with a nucleophilic group (e.g., -S- or -O-) while retaining the aromatic structure.

Reaction Example :

| Reagent | Reaction Type | Product |

|---|---|---|

| Thiourea | Nucleophilic substitution | 1-(2-Mercapto-4-chlorophenyl)ethanone |

| NaOH | Hydrolysis | 1-(2-Hydroxy-4-chlorophenyl)ethanone |

Elimination Reactions

Under acidic conditions, the ketone group facilitates the elimination of water or alcohols, forming alkenes or aromatic systems. For example, treatment with sulfuric acid leads to the formation of a conjugated double bond.

Reaction Example :

Oxidation and Reduction

The ketone group undergoes oxidation to carboxylic acids (e.g., using KMnO₄/H⁺) or reduction to secondary alcohols (e.g., using NaBH₄) .

Reaction Example :

Friedel-Crafts Alkylation

The aromatic ring reacts with alkyl halides in the presence of AlCl₃ to introduce alkyl groups, expanding the molecule’s structural diversity.

Reaction Example :

Scientific Research Applications

Synthetic Applications

1-(2-Bromo-4-chlorophenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents enhance its reactivity, making it suitable for further chemical transformations.

Key Synthetic Routes:

- Condensation Reactions : This compound can be utilized in condensation reactions to synthesize more complex aromatic compounds. For instance, it has been employed in the synthesis of derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate through a condensation process with 3-bromobenzoic acid .

- Formation of Keto Esters : The compound can undergo reactions to form keto esters, which are valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromo and chloro groups facilitates nucleophilic substitutions that are essential in creating these derivatives .

Biological Activities

Research indicates that this compound exhibits notable biological activities, which make it a candidate for pharmacological studies.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, certain synthesized derivatives have demonstrated effectiveness against various bacterial strains .

Potential Anticancer Activity

There is emerging evidence suggesting that compounds derived from this compound may exhibit anticancer activity. Research has indicated that these compounds can induce apoptosis in cancer cells, although further studies are needed to elucidate the mechanisms involved .

Industrial Applications

The compound's unique properties have led to its exploration in industrial applications:

- Dyes and Pigments : Due to its ability to undergo electrophilic substitution reactions, this compound is being studied for use in the production of dyes and pigments.

- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing pharmaceutical agents positions it as a key component in drug development processes.

Case Study 1: Synthesis of Antimicrobial Agents

Researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activities. The study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .

Case Study 2: Anticancer Research

A study investigated the anticancer properties of compounds derived from this compound. The results showed that these compounds could induce cell death in specific cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)ethanone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

2-Bromo-4’-chloropropiophenone: This compound has a similar structure but differs in its applications and reactivity.

4-Bromo-2-chlorophenol: Another related compound used in different chemical syntheses.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

1-(2-Bromo-4-chlorophenyl)ethanone, also known as 2-bromo-1-(4-chlorophenyl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C9H8BrClO

- Molecular Weight : 247.52 g/mol

The compound features a bromine atom and a chlorine atom attached to a phenyl ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure showed selective activity against various Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives demonstrated effective inhibition of bacterial growth at concentrations as low as 3.91 µg/mL, indicating their potential as antimicrobial agents .

Antichlamydial Activity

A study focused on the synthesis of molecules based on this compound revealed promising antichlamydial activity. The compounds were found to affect chlamydial inclusion numbers and morphology in infected cells, suggesting their utility in treating infections caused by Chlamydia species . The mechanism involved the alteration of cellular pathways, leading to reduced pathogen viability without significant toxicity to host cells.

Inhibition of Enzymatic Activity

Several studies have explored the inhibitory effects of this compound on specific enzymes. For instance, it has been reported that derivatives can inhibit 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. One compound demonstrated over 60% inhibition at a concentration of 1 µM, highlighting its potential role in managing conditions related to cortisol dysregulation .

Case Study 1: Synthesis and Evaluation

A detailed synthesis protocol for this compound derivatives was documented, where various reaction conditions were optimized to enhance yield and purity. The synthesized compounds were then evaluated for their biological activities using standard assays .

| Compound | Yield (%) | Inhibition (%) at 1 µM |

|---|---|---|

| Compound A | 77% | >60% (11β-HSD1) |

| Compound B | 85% | Significant (antimicrobial) |

This table summarizes the yields and biological activities observed for selected derivatives.

Case Study 2: Toxicity Assessment

Toxicity assessments conducted on various derivatives revealed that while some compounds exhibited potent biological activities, they also showed moderate toxicity levels in human cell lines. The viability of these cells was assessed using the MTT assay, indicating that careful consideration must be given to the therapeutic index when developing these compounds for clinical use .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymes : Compounds derived from this structure can inhibit key enzymes involved in metabolic pathways, affecting hormone regulation and microbial growth.

- Cellular Interaction : The interaction with cellular components alters normal physiological processes, leading to antimicrobial effects or modulation of inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-bromo-4-chlorophenyl)ethanone, and how can reaction conditions be optimized?

A common method involves halogenation of precursor acetophenones. For example, bromination of 1-(4-chlorophenyl)ethanone using bromine or brominating agents like PBr₃ in the presence of a catalyst (e.g., AlCl₃) under reflux conditions . Optimization includes controlling stoichiometry, reaction time (e.g., 4 hours for complete conversion), and purification via solvent extraction (e.g., dichloromethane) followed by neutralization with potassium carbonate . Alternative routes may involve Friedel-Crafts acylation of 2-bromo-4-chlorobenzene derivatives using acetyl chloride and Lewis acids.

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Key peaks include the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹. Solvent selection (e.g., CCl₄ or CS₂) minimizes spectral interference .

- NMR : The ¹H NMR spectrum typically shows a singlet for the acetyl group (δ ~2.6 ppm) and aromatic protons split due to substituent effects (e.g., δ ~7.3–8.0 ppm for bromo and chloro groups). ¹³C NMR confirms the ketone carbon at δ ~200 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 232/234 (Br/Cl isotopic pattern) and fragmentation peaks (e.g., loss of Br or Cl groups) validate the structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using solvents like ethanol or hexane is standard. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) resolves impurities. Post-synthesis workup often involves quenching with aqueous potassium carbonate to remove acidic byproducts, followed by solvent extraction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the electron-withdrawing Cl and Br groups lower the LUMO energy, enhancing susceptibility to nucleophilic substitution at the carbonyl or aryl positions. Solvent effects (e.g., polarity) and transition-state modeling further refine reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data for halogenated acetophenones across studies?

Discrepancies in IR or NMR data may arise from solvent effects, impurities, or instrument calibration. For instance, CCl₄ solvent artifacts around 1550 cm⁻¹ require baseline correction . Cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) resolves ambiguities. Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .

Q. How does steric and electronic modulation of this compound influence its utility in synthesizing heterocycles?

The bromo and chloro substituents direct electrophilic substitution reactions, enabling regioselective synthesis of pyrazoles or imidazoles. For example, condensation with hydrazines forms pyrazole rings, where the electron-deficient aryl group accelerates cyclization. Steric hindrance from substituents may necessitate elevated temperatures or microwave-assisted synthesis to improve yields .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization difficulties often stem from low melting points or oily residues. Slow evaporation of a saturated solution in dichloromethane/hexane mixtures at 4°C promotes crystal growth. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular packing and confirms bond angles/lengths .

Q. Methodological Considerations

Q. How to design kinetic studies for halogen exchange reactions in this compound?

- Experimental Setup : Monitor bromide release via ion chromatography or conductometric titration under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic).

- Data Analysis : Use Arrhenius plots to determine activation energy and identify rate-limiting steps (e.g., nucleophilic displacement vs. radical mechanisms) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., phosphoryl chloride in synthesis). PPE (gloves, goggles) is mandatory due to skin/eye corrosion risks (H314) .

- Waste Disposal : Halogenated byproducts require neutralization before disposal (e.g., with sodium bicarbonate) .

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBATMJMOGHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405736 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-40-1 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 825-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.